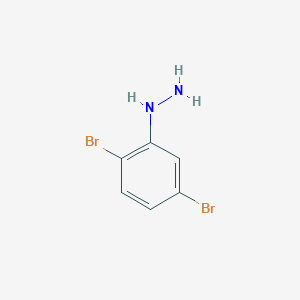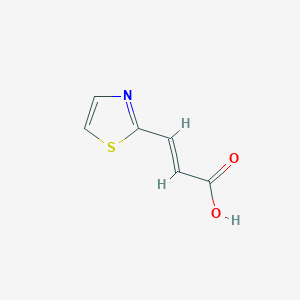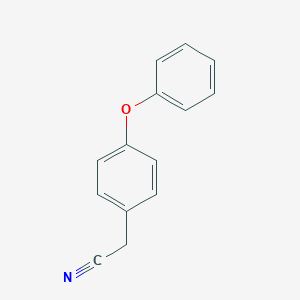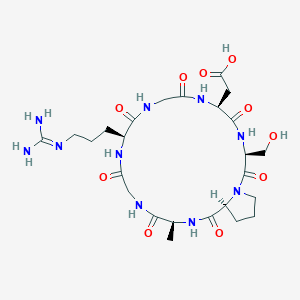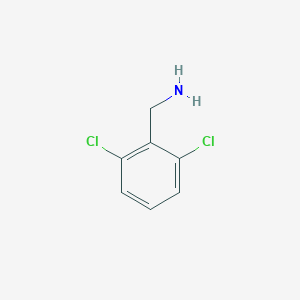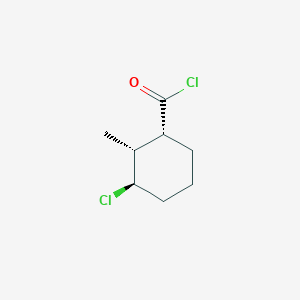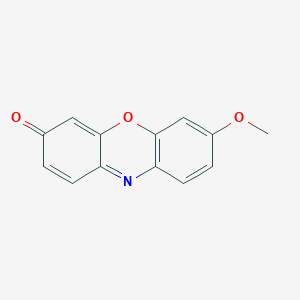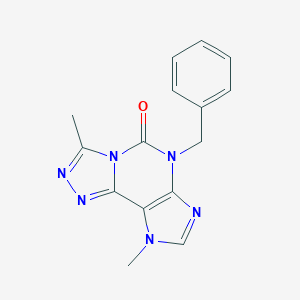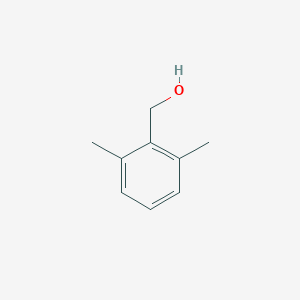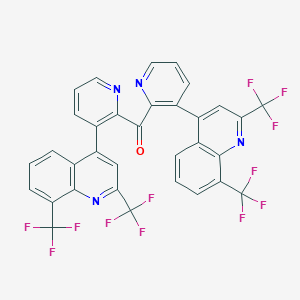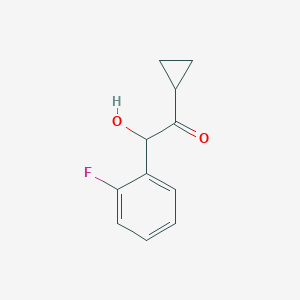
(2E)-3-(1-甲基-1H-吡唑-4-基)丙烯酸
描述
The compound "(2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid" is a derivative of acrylic acid, which is a well-known chemical entity used in various synthetic applications. Acrylic acid derivatives are known for their diverse chemical reactivity and have been studied extensively in the context of pharmaceuticals, agrochemicals, and materials science. The specific compound is characterized by the presence of a 1-methyl-1H-pyrazol-4-yl group attached to the acrylic acid moiety, which could potentially impart unique chemical and physical properties to the molecule.
Synthesis Analysis
The synthesis of acrylic acid derivatives often involves the formation of the acrylate moiety through various chemical reactions. For instance, the paper titled "2-(Benzoylamino)-3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4- yl)acrylic acid" describes the synthesis of a related compound via acid hydrolysis of an oxazolone precursor in glacial acetic acid . This method could potentially be adapted for the synthesis of "(2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of acrylic acid derivatives is often characterized using various spectroscopic techniques such as IR, NMR, and mass spectrometry. For example, the structure of the compound synthesized in was established based on IR, 1H NMR, 13C-NMR, and mass spectral data. These techniques would similarly be applicable to determine the molecular structure of "(2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid" and to confirm the geometry of the double bond as well as the position of the substituents.
Chemical Reactions Analysis
Acrylic acid derivatives can undergo a variety of chemical reactions, including cyclization, as demonstrated in the synthesis of model pyrazolo- and triazolo[1,5-α]pyrimidines from methyl 3′-heteroarylamino-2′-(2,5-dichlorothiophene-3-carbonyl)acrylates . The reactivity of the pyrazolyl group in "(2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid" could be explored in similar cyclization reactions, potentially leading to the formation of novel heterocyclic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of acrylic acid derivatives are influenced by their molecular structure. The presence of substituents can affect properties such as solubility, melting point, and reactivity. For instance, the crystal structure of a methyl acrylate derivative is discussed in , where weak intermolecular interactions were observed in the crystal packing. These properties are crucial for understanding the behavior of the compound in different environments and can guide its applications in various fields.
科学研究应用
-
Field: Nanotechnology and Biologics
- Application : Investigation of Potential Toxic Effects of Engineered Nanoparticles and Biologic Microparticles in Blood and Their Biomarker Applications .
- Method : The research program investigates extracellular membrane vesicles in blood and blood products. This work expanded to include several collaborative projects on the toxic effects of engineered nanomaterials on blood platelets and vascular endothelial cells .
- Results : The potential for EVs to cause adverse events following the administration of blood products is a concern. Among the major potential adverse events are abnormal clotting and stimulation of inflammation, particularly after administration of blood platelet products .
-
Field: Energy Storage
- Application : Development of Stable, Highly Conductive Lithium-Ion Conductor .
- Method : Scientists discovered a stable and highly conductive lithium-ion conductor in the form of a pyrochlore-type oxyfluoride .
- Results : The new material exhibits higher ionic conductivity than previously reported oxide solid electrolytes. The material is stable in air and has a wide operating temperature range of -10°C to 100°C. The discovery could lead to the development of safer, high-performance batteries for a wide range of applications, including electric vehicles, mobile phones, and medical devices .
-
Field: Climate Science and Oceanography
- Application : Development of Digital Twin Tools for Sea Ice in the Arctic and Baltic Contexts .
- Method : The project develops computational sea ice modelling tools that contribute to Destination Earth’s Climate Change Adaptation Digital Twin . The HiDEM (Helsinki Discrete Element Model) code, initially developed for generic investigation of fragmentation processes and glacier calving, has been adapted to model sea ice breakup .
- Results : The tools developed will improve climate-smart practices and assessment of climate-related risks making shipping in the Arctic and Baltic Sea safer and more efficient .
-
Field: Cell Culture and Biomedical Research
- Application : Use of Fetal Bovine Serum (FBS) for Cell Culture .
- Method : FBS provides essential nutrients and growth factors for the maintenance and growth of cultured cells .
- Results : FBS is the most used serum in cell-based applications as it provides the most robust culture system for the widest range of cell types .
安全和危害
The safety information for “(2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid” includes several hazard statements: H315, H319, and H335 . These indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 . These statements provide guidance on how to handle the compound safely.
属性
IUPAC Name |
(E)-3-(1-methylpyrazol-4-yl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-9-5-6(4-8-9)2-3-7(10)11/h2-5H,1H3,(H,10,11)/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTIQETSIDLDEMZ-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10364140 | |
| Record name | (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10364140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid | |
CAS RN |
689251-97-6 | |
| Record name | (2E)-3-(1-Methyl-1H-pyrazol-4-yl)-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=689251-97-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10364140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 689251-97-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

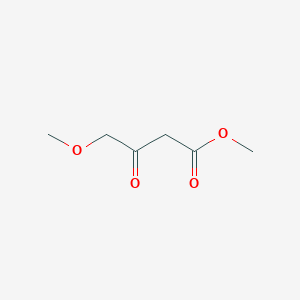
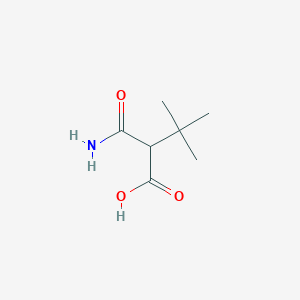
![(S)-Methyl 3-([1,1'-biphenyl]-4-yl)-2-((tert-butoxycarbonyl)amino)propanoate](/img/structure/B150999.png)
